4-Chloro-3-ethoxy-2-fluorobenzoic acid
Overview
Description
4-Chloro-3-ethoxy-2-fluorobenzoic acid is a laboratory chemical . It is a non-liquid crystalline carboxylic acid derivative . It has been reported to form hydrogen bonded complexes with benzoylhydrazine-based azobenzene compound .
Molecular Structure Analysis
The molecular formula of this compound is C9H8ClFO3 . The InChI code is 1S/C9H8ClFO3/c1-2-14-8-6 (10)4-3-5 (7 (8)11)9 (12)13/h3-4H,2H2,1H3, (H,12,13) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 218.61 g/mol . It has a XLogP3-AA value of 2.5 , indicating its lipophilicity. It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 3 .Scientific Research Applications
Environmental Degradation Studies
4-Chloro-3-ethoxy-2-fluorobenzoic acid and related compounds have been studied in the context of environmental degradation. Research by Oltmanns et al. (1989) investigated bacterial strains capable of degrading 4-fluorobenzoic acid, which is structurally similar to this compound. This study is significant for understanding the biodegradation pathways of fluorinated compounds in the environment (Oltmanns, R. H., Müller, R., Otto, M., & Lingens, F., 1989).
Chemical Synthesis and Heterocyclic Compounds
4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound, serves as a multireactive building block in the synthesis of various heterocyclic scaffolds. Křupková et al. (2013) described its use in preparing diverse libraries of nitrogenous heterocycles, emphasizing its value in drug discovery (Křupková, S., Funk, P., Soural, M., & Hlaváč, J., 2013).
Charge Density Analysis in Molecular Crystals
The study of charge density distribution in compounds like 2-chloro-4-fluorobenzoic acid helps understand intermolecular interactions in molecular crystals. Hathwar and Row (2011) used high-resolution X-ray diffraction data to analyze such interactions, providing insights into the molecular behavior of halogen-substituted benzoic acids (Hathwar, V. R., & Row, T., 2011).
Fluorescence and Biochemistry
A study by Aleksanyan and Hambardzumyan (2013) on quinoline derivatives, which include chloro and fluoro substituted benzoic acids, highlighted their applications as efficient fluorophores in biochemistry and medicine. These compounds are used for studying various biological systems, showcasing their significance in scientific research (Aleksanyan, I., & Hambardzumyan, L., 2013).
Herbicidal Activity
Research by Liu Chang-chun (2006) synthesized 3-Chloro-4-fluorobenzoylthiourea from 3-chloro-4-fluorobenzoic acid. This compound demonstrated significant herbicidal activity, illustrating the potential agricultural applications of chloro-fluorobenzoic acid derivatives (Liu Chang-chun, 2006).
Solar Cell Applications
Tan et al. (2016) explored the use of 4-halobenzoics, including 4-fluorobenzoic acid, in modifying materials for organic solar cells. This research highlights the relevance of halobenzoic acids in the development of high-efficiency, ITO-free organic solar cells (Tan, L., Zhou, H., Ji, T., Huang, L., & Chen, Y., 2016).
Fluorobenzoic Acid Degradation
Schreiber et al. (1980) examined the degradation of fluorobenzoic acids by Pseudomonas sp. B13, proposing a catabolic pathway for these compounds. This study contributes to our understanding of microbial degradation processes for fluorinated organic compounds (Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H., 1980).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4-chloro-3-ethoxy-2-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-2-14-8-6(10)4-3-5(7(8)11)9(12)13/h3-4H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAJHTMBCOHVIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271784 | |
Record name | Benzoic acid, 4-chloro-3-ethoxy-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1323966-33-1 | |
Record name | Benzoic acid, 4-chloro-3-ethoxy-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-chloro-3-ethoxy-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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